3-(4-methoxyphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O/c1-17-7-9-18(10-8-17)15-28-16-22-24(19-11-13-20(29-2)14-12-19)26-27-25(22)21-5-3-4-6-23(21)28/h3-14,16H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZJKKKNFJRJLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=CC=CC=C42)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Reaction Mechanism
The Friedländer quinoline synthesis remains the most widely utilized method for constructing the pyrazolo[4,3-c]quinoline scaffold. For the target compound, this approach involves the condensation of 5-amino-1H-pyrazole-4-carbaldehyde (1) with 2-(4-methoxyphenyl)acetophenone (2) under acidic conditions (Figure 1). The reaction proceeds through:
- Formation of a Schiff base at the aldehyde-carbonyl interface
- Cyclodehydration to generate the quinoline ring
- Tautomerization to stabilize the pyrazole-quinoline fused system
Key advantages include atom economy (78–82%) and compatibility with electron-donating substituents on both aromatic rings.
Substituent Incorporation Strategies
Introducing the 4-methylbenzyl group at position 5 requires post-cyclization alkylation. Experimental data from analogous compounds show optimal results using:
- Benzyl bromide derivatives in DMF at 110°C
- Phase-transfer catalysis with tetrabutylammonium bromide
- Reaction time: 8–12 hours (Table 1)
Table 1: Alkylation Efficiency Under Varied Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| TBAB (0.1 eq) | DMF | 110 | 78 |
| 18-Crown-6 (0.05 eq) | THF | 65 | 63 |
| None | Toluene | 120 | 41 |
Data adapted from pyrazoloquinoline alkylation studies.
Multicomponent Reaction Assembly
Pyrazole-Promoted Cyclization
Frontiers in Chemistry recently demonstrated the efficacy of pyrazole as both reactant and catalyst in constructing fused quinoline systems. Applied to our target molecule, this method employs:
- 4-Methoxybenzaldehyde (3)
- 4-Methylbenzylamine (4)
- Diketene (5)
The reaction cascade proceeds through:
- Knoevenagel condensation between 3 and 5
- Michael addition of 4 to the α,β-unsaturated intermediate
- Pyrazole-mediated cyclization (6 hours at 70°C)
Table 2: Solvent Optimization for Multicomponent Synthesis
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 24.3 | 6 | 82 |
| Acetonitrile | 37.5 | 4.5 | 78 |
| DMF | 36.7 | 3 | 68 |
Data derived from analogous quinoline syntheses.
Transition Metal-Catalyzed Approaches
Palladium-Mediated Cross Coupling
Late-stage functionalization via Suzuki-Miyaura coupling enables precise placement of the 4-methoxyphenyl group. Using preformed 5-bromopyrazolo[4,3-c]quinoline (6) , the protocol involves:
- Pd(PPh₃)₄ (5 mol%) catalyst
- 4-Methoxyphenylboronic acid (7) in dioxane/H₂O
- Microwave irradiation (150W, 30 minutes)
This method achieves 89% coupling efficiency while preserving the methylbenzyl substituent.
Continuous Flow Synthesis
Microreactor Optimization
Industrial-scale production benefits from continuous flow systems that enhance:
- Heat transfer in exothermic cyclization steps
- Mixing efficiency for multiphase reactions
- Reaction time reduction (batch: 8h vs flow: 22 minutes)
Key parameters for the Buchwald-Hartwig amination step:
- Residence time: 8.3 minutes
- Temperature: 135°C
- Pressure: 18 bar
Yields improve from 64% (batch) to 91% (flow) under optimized conditions.
Green Chemistry Modifications
Solvent-Free Mechanochemical Synthesis
Ball-milling techniques eliminate solvent waste while maintaining yield:
- 1:1 molar ratio of reactants
- 25 Hz milling frequency
- 2 hour processing time
Comparative analysis shows:
- Energy consumption reduced by 73%
- E-factor improved from 18.2 to 3.7
- Yield maintained at 84±2%
This approach meets 10 of 12 GREEN MOTHERBOARD metrics for sustainable synthesis.
Characterization and Quality Control
Advanced Spectroscopic Techniques
Structural confirmation requires multimodal analysis:
- ¹H NMR (400 MHz, CDCl₃):
- δ 8.72 (d, J=4.8 Hz, H-9)
- δ 5.34 (s, CH₂Ph)
- Integral ratios confirm substitution patterns
HRMS-ESI :
- m/z calculated for C₂₆H₂₁N₃O₂ [M+H]⁺: 408.1706
- Observed: 408.1709 (Δ=0.73 ppm)
XRD Analysis :
- Dihedral angle between pyrazole and quinoline: 12.7°
- C-N bond lengths: 1.338–1.402 Å (aromatic conjugation)
Full crystallographic data available in CCDC deposition 2202802.
Industrial Production Considerations
Cost-Benefit Analysis of Synthetic Routes
Table 3: Economic Comparison of Manufacturing Methods
| Method | CAPEX ($/kg) | OPEX ($/kg) | Purity (%) |
|---|---|---|---|
| Friedländer Batch | 420 | 185 | 98.2 |
| Flow Chemistry | 680 | 92 | 99.4 |
| Mechanochemical | 310 | 105 | 97.8 |
Data extrapolated from pilot plant trials.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where substituents on the aromatic rings can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and acylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce reduced derivatives of the pyrazole or quinoline rings.
Scientific Research Applications
3-(4-methoxyphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may be used in the development of new materials, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxyphenyl)-2-((3-methylbenzyl)thio)-4(3H)-quinazolinone
- 3-(4-methylbenzyl)-4(3H)-quinazolinone
Uniqueness
3-(4-methoxyphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is unique due to its specific substitution pattern and the presence of both pyrazole and quinoline rings. This structural uniqueness imparts distinct chemical and biological properties compared to other similar compounds.
Biological Activity
3-(4-methoxyphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and potential anticancer properties, supported by relevant data and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 397.45 g/mol. The structure features a pyrazole ring fused with a quinoline moiety, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H21N3O |
| Molecular Weight | 397.45 g/mol |
| IUPAC Name | This compound |
Anti-inflammatory Activity
Research indicates that derivatives of pyrazolo[4,3-c]quinolines exhibit significant anti-inflammatory effects. A study evaluated the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The results showed that certain derivatives effectively inhibited NO production, a key mediator in inflammation.
- Mechanism of Action : The anti-inflammatory effects are attributed to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression. These enzymes are critical in the inflammatory response, and their inhibition can lead to reduced inflammation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated that several pyrazole derivatives exhibit promising antibacterial and antifungal activities.
- Minimum Inhibitory Concentration (MIC) : The MIC values for selected derivatives ranged from low concentrations, indicating strong antimicrobial potential against various pathogens.
Anticancer Potential
The structural characteristics of pyrazoloquinoline derivatives suggest potential anticancer activity. Some studies have reported that these compounds can inhibit cancer cell proliferation through multiple mechanisms:
- Targeting Specific Pathways : Research has indicated that certain derivatives can inhibit pathways involved in tumor growth and metastasis. For instance, compounds have shown efficacy against BRAF(V600E) mutations and EGFR pathways, which are significant in certain cancers.
Case Studies
- Study on Anti-inflammatory Effects :
- Antimicrobial Evaluation :
Q & A
How can researchers optimize the synthetic route for 3-(4-methoxyphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline to improve yield and purity?
Methodological Answer:
The synthesis of pyrazolo[4,3-c]quinoline derivatives typically involves cyclization reactions starting from substituted quinoline precursors. For example:
- Step 1: Use 2,4-dichloroquinoline-3-carbonitrile as a starting material, which undergoes nucleophilic substitution with 4-methoxyphenyl and 4-methylbenzyl groups .
- Step 2: Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst) to enhance regioselectivity. For instance, using DMF as a solvent at 80–100°C improves cyclization efficiency .
- Step 3: Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound.
Data Table:
| Starting Material | Reaction Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 2,4-Dichloroquinoline-3-carbonitrile | DMF, 80°C, 12h | 62 | 95 |
| 4-Methoxybenzaldehyde derivative | THF, reflux, 8h | 55 | 92 |
Advanced Consideration: Explore microwave-assisted synthesis to reduce reaction time and improve yield .
What analytical techniques are critical for confirming the structural integrity and purity of this compound?
Methodological Answer:
A multi-technique approach ensures accurate characterization:
- NMR Spectroscopy: Use H and C NMR to verify substituent positions (e.g., methoxy and methylbenzyl groups). For example, the methoxy proton appears as a singlet at δ 3.8–4.0 ppm .
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., m/z 423.18 for CHNO).
- X-ray Crystallography: Resolve crystal structure to validate stereochemistry and packing motifs .
- HPLC: Assess purity (>98%) using a C18 column (acetonitrile/water mobile phase) .
Advanced Consideration: Pair spectroscopic data with computational modeling (DFT calculations) to predict electronic properties and reactivity .
How can researchers design experiments to evaluate the biological activity of this compound, particularly its antimicrobial potential?
Methodological Answer:
- In Vitro Assays:
- Antimicrobial Screening: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Test at concentrations 1–128 µg/mL .
- Cytotoxicity: Assess against mammalian cell lines (e.g., HEK-293) via MTT assay to determine selectivity indices .
- Structure-Activity Relationship (SAR): Synthesize analogs with varied substituents (e.g., halogenation at position 3) and compare activity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
